molecular formula C24H34N4O3S B4366253 N~1~-[3-(DIETHYLAMINO)PROPYL]-2-{3-[(4-ETHOXYPHENOXY)METHYL]BENZOYL}-1-HYDRAZINECARBOTHIOAMIDE

N~1~-[3-(DIETHYLAMINO)PROPYL]-2-{3-[(4-ETHOXYPHENOXY)METHYL]BENZOYL}-1-HYDRAZINECARBOTHIOAMIDE

Cat. No.: B4366253
M. Wt: 458.6 g/mol
InChI Key: ULFYNADKHIUNSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-[3-(DIETHYLAMINO)PROPYL]-2-{3-[(4-ETHOXYPHENOXY)METHYL]BENZOYL}-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a diethylamino group, an ethoxyphenoxy group, and a hydrazinecarbothioamide moiety. These functional groups contribute to its diverse chemical reactivity and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[3-(DIETHYLAMINO)PROPYL]-2-{3-[(4-ETHOXYPHENOXY)METHYL]BENZOYL}-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzoyl Hydrazine Intermediate: This step involves the reaction of benzoyl chloride with hydrazine hydrate to form benzoyl hydrazine.

    Introduction of the Ethoxyphenoxy Group: The benzoyl hydrazine intermediate is then reacted with 4-ethoxyphenol in the presence of a suitable base to introduce the ethoxyphenoxy group.

    Formation of the Final Compound: The final step involves the reaction of the intermediate with 3-(diethylamino)propyl isothiocyanate to form N1-[3-(DIETHYLAMINO)PROPYL]-2-{3-[(4-ETHOXYPHENOXY)METHYL]BENZOYL}-1-HYDRAZINECARBOTHIOAMIDE.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

N~1~-[3-(DIETHYLAMINO)PROPYL]-2-{3-[(4-ETHOXYPHENOXY)METHYL]BENZOYL}-1-HYDRAZINECARBOTHIOAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylamino and ethoxyphenoxy groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides under various conditions (e.g., reflux, microwave-assisted synthesis).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound may have potential as a biochemical probe for studying enzyme mechanisms or as a ligand for receptor binding studies.

    Medicine: It could be explored for its potential therapeutic properties, such as antimicrobial, anticancer, or anti-inflammatory activities.

    Industry: The compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N1-[3-(DIETHYLAMINO)PROPYL]-2-{3-[(4-ETHOXYPHENOXY)METHYL]BENZOYL}-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-[3-(DIETHYLAMINO)PROPYL]-2-{3-[(4-ETHOXYPHENOXY)METHYL]BENZOYL}-1-HYDRAZINECARBOTHIOAMIDE is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical transformations and interactions with biological targets, making it a versatile compound in research and industry.

Properties

IUPAC Name

1-[3-(diethylamino)propyl]-3-[[3-[(4-ethoxyphenoxy)methyl]benzoyl]amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N4O3S/c1-4-28(5-2)16-8-15-25-24(32)27-26-23(29)20-10-7-9-19(17-20)18-31-22-13-11-21(12-14-22)30-6-3/h7,9-14,17H,4-6,8,15-16,18H2,1-3H3,(H,26,29)(H2,25,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULFYNADKHIUNSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCNC(=S)NNC(=O)C1=CC=CC(=C1)COC2=CC=C(C=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-[3-(DIETHYLAMINO)PROPYL]-2-{3-[(4-ETHOXYPHENOXY)METHYL]BENZOYL}-1-HYDRAZINECARBOTHIOAMIDE
Reactant of Route 2
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N~1~-[3-(DIETHYLAMINO)PROPYL]-2-{3-[(4-ETHOXYPHENOXY)METHYL]BENZOYL}-1-HYDRAZINECARBOTHIOAMIDE
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N~1~-[3-(DIETHYLAMINO)PROPYL]-2-{3-[(4-ETHOXYPHENOXY)METHYL]BENZOYL}-1-HYDRAZINECARBOTHIOAMIDE
Reactant of Route 4
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N~1~-[3-(DIETHYLAMINO)PROPYL]-2-{3-[(4-ETHOXYPHENOXY)METHYL]BENZOYL}-1-HYDRAZINECARBOTHIOAMIDE
Reactant of Route 5
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N~1~-[3-(DIETHYLAMINO)PROPYL]-2-{3-[(4-ETHOXYPHENOXY)METHYL]BENZOYL}-1-HYDRAZINECARBOTHIOAMIDE
Reactant of Route 6
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N~1~-[3-(DIETHYLAMINO)PROPYL]-2-{3-[(4-ETHOXYPHENOXY)METHYL]BENZOYL}-1-HYDRAZINECARBOTHIOAMIDE

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